molecular formula C13H19N3O B1399335 2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide CAS No. 1316222-65-7

2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide

Cat. No. B1399335
M. Wt: 233.31 g/mol
InChI Key: AWOZLZPQDJHDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide (2-PPPA) is a synthetic organic compound that has been used in a variety of scientific research applications due to its unique properties. 2-PPPA is a member of the pyrrolidine-2-carboxylic acid amide family, which has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antifungal activities. This compound has been studied extensively in the laboratory setting, and its potential uses in various scientific research applications have been explored.

Scientific Research Applications

Antithrombotic Activity

A study by Anselm et al. (2010) explored a series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides, including R1663, which is closely related to the compound . R1663 demonstrated significant factor Xa inhibitory activity, selectivity, and pharmacokinetic properties, along with ex vivo antithrombotic activity. This suggests potential applications of similar compounds in antithrombotic therapy Anselm et al., 2010.

Synthesis and Characterization

Kwiatek et al. (2017) synthesized and characterized four new pyridine amide derivatives through amide coupling. This research contributes to understanding the chemical properties and potential applications of similar pyrrolidine-2-carboxylic acid amides in various fields, such as material science or medicinal chemistry Kwiatek et al., 2017.

Cooperative Catalysis

Ishihara & Lu (2016) demonstrated the cooperative catalysis of arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for the dehydrative condensation between carboxylic acids and amines to form amides. This method, applicable to polyconjugated carboxylic acids, underscores the potential of pyrrolidine-2-carboxylic acid amides in organic synthesis and pharmaceutical manufacturing Ishihara & Lu, 2016.

Biotransformations in Organic Synthesis

Chen et al. (2012) reported the use of pyrrolidine-2,5-dicarboxamides in biocatalytic processes involving Rhodococcus erythropolis AJ270. This study highlights the role of similar compounds in biotransformations, which could be crucial in developing new methodologies in organic synthesis Chen et al., 2012.

Chiral Derivatization in Mass Spectrometry

Kuwabara et al. (2014) evaluated prolylamidepyridines, including derivatives of pyrrolidine-2-carboxylic acid, as chiral derivatization reagents for carboxylic acids in mass spectrometry. This indicates the potential use of these compounds in analytical chemistry, particularly in chiral analysis Kuwabara et al., 2014.

properties

IUPAC Name

2-(3-pyridin-4-ylpropyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12(17)13(7-2-8-16-13)6-1-3-11-4-9-15-10-5-11/h4-5,9-10,16H,1-3,6-8H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOZLZPQDJHDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CCCC2=CC=NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide
Reactant of Route 2
Reactant of Route 2
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide
Reactant of Route 3
Reactant of Route 3
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide
Reactant of Route 4
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide
Reactant of Route 5
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide
Reactant of Route 6
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.